Triptolidenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

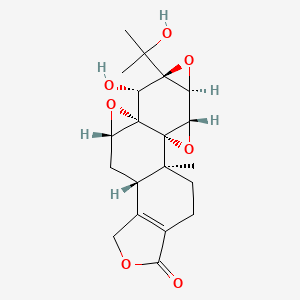

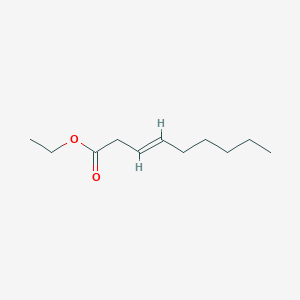

Triptolidenol is a tetracyclic diterpenoid that is isolated from Tripterygium wilfordii and exhibits anti-inflammatory properties. It has a role as a plant metabolite. It is an epoxide, a gamma-lactone, a secondary alcohol and a tetracyclic diterpenoid.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Triptolidenol (TPD), derived from Tripterygium wilfordii, demonstrates notable anti-cancer activities. A study by Jin et al. (2020) found that TPD significantly suppresses cell proliferation, migration, and induces cell cycle arrest in clear cell renal cell carcinoma (ccRCC). It also induces apoptosis through the cytochrome c/caspase cascade signaling pathway. TPD disrupts the NF-κB/COX-2 pathway by targeting ATP-binding sites of IKKβ, highlighting its potential use in treating COX-2-mediated diseases such as ccRCC.

Pharmacological Spectrum and Biosynthesis

Gao et al. (2021) in their study, "Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives" from the journal Theranostics, review the pharmacological activity of triptolide, a compound related to Triptolidenol. They discuss the inhibitory effects on solid tumors and the development of synthesis methods to meet clinical needs. This comprehensive review provides insights into the wide-ranging bioactivities of triptolide derivatives, laying the foundation for future research in this area. Full study here.

Molecular Mechanisms and Target Identification

Titov et al. (2011) identified that triptolide targets the XPB subunit of the transcription factor TFIIH. Their study, published in Nature Chemical Biology, reveals that triptolide covalently binds to human XPB, inhibiting its DNA-dependent ATPase activity. This inhibition leads to the suppression of RNA polymerase II-mediated transcription and potentially nucleotide excision repair. This finding is significant as it accounts for many of triptolide's known biological activities and suggests its use as a molecular probe for studying transcription and as an anticancer agent. Access the study here.

Immunological Effects

A study by Liu (2011) in International Immunopharmacology discusses triptolide's multiple pharmacological activities, including anti-inflammatory, immune modulation, antiproliferative, and proapoptotic activity. Triptolide has been used to treat inflammatory diseases, autoimmune diseases, organ transplantation, and even tumors. This study highlights the cellular targets of triptolide, such as MKP-1, HSP, 5-Lox, RNA polymerase, and histone methyl-transferases, providing a comprehensive overview of its immunological impact.

Anti-Inflammatory Effects

Research by Zhao et al. (2000) in the American Journal of Physiology showed triptolide's potent anti-inflammatory effects in human bronchial epithelial cells. It inhibits the expression of interleukin (IL)-6 and IL-8, indicating its potential in treating inflammatory diseases.

Eigenschaften

CAS-Nummer |

99694-86-7 |

|---|---|

Produktname |

Triptolidenol |

Molekularformel |

C20H24O7 |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-(2-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |

InChI |

InChI=1S/C20H24O7/c1-16(2,23)19-12(26-19)13-20(27-13)17(3)5-4-8-9(7-24-14(8)21)10(17)6-11-18(20,25-11)15(19)22/h10-13,15,22-23H,4-7H2,1-3H3/t10-,11-,12-,13-,15-,17-,18+,19-,20+/m0/s1 |

InChI-Schlüssel |

APBNDXHFQWSYOS-KSYZUNFVSA-N |

Isomerische SMILES |

C[C@]12CCC3=C([C@@H]1C[C@H]4[C@@]5([C@@]26[C@@H](O6)[C@H]7[C@@]([C@H]5O)(O7)C(C)(C)O)O4)COC3=O |

SMILES |

CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5O)(O7)C(C)(C)O)O4)COC3=O |

Kanonische SMILES |

CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5O)(O7)C(C)(C)O)O4)COC3=O |

Andere CAS-Nummern |

99694-86-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,5-dimethylanilino)-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B1226278.png)

![1-(2-Tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1226285.png)

![6-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1226291.png)

![2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B1226294.png)

![3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1226296.png)

![5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide](/img/structure/B1226297.png)

![3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B1226298.png)

![2-[(3,4-Dichlorophenyl)methylthio]-6-(3-pyridinyl)-3-pyridinecarbonitrile](/img/structure/B1226302.png)

![4-butoxy-N-[4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide](/img/structure/B1226304.png)